molecular formula C8H11NO B13588762 2-(5-Methylfuran-2-yl)cyclopropan-1-amine

2-(5-Methylfuran-2-yl)cyclopropan-1-amine

Cat. No.: B13588762
M. Wt: 137.18 g/mol
InChI Key: PRBRPVRRHOPVNC-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-2-yl)cyclopropan-1-amine is an organic compound with the molecular formula C8H11NO It features a cyclopropane ring attached to a 5-methylfuran moiety and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylfuran-2-yl)cyclopropan-1-amine can be achieved through several methods. One common approach involves the cyclopropanation of a suitable furan derivative followed by amination. For instance, the reaction of 5-methylfurfural with diazomethane can yield the cyclopropane intermediate, which can then be converted to the amine via reductive amination using reagents such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylfuran-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

2-(5-Methylfuran-2-yl)cyclopropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Methylfuran-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Methylfurfural: A precursor in the synthesis of 2-(5-Methylfuran-2-yl)cyclopropan-1-amine.

    2-(5-Methylfuran-2-yl)ethan-1-amine: A structurally similar compound with different reactivity and applications.

Uniqueness

This compound is unique due to its cyclopropane ring, which imparts strain and reactivity not present in linear analogs.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

2-(5-methylfuran-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H11NO/c1-5-2-3-8(10-5)6-4-7(6)9/h2-3,6-7H,4,9H2,1H3

InChI Key

PRBRPVRRHOPVNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2CC2N

Origin of Product

United States

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